Phosphino, selenoxo-
Description
Structure
2D Structure
Properties
CAS No. |
12509-41-0 |
|---|---|
Molecular Formula |
H3O3PSe |
Molecular Weight |
109.94 g/mol |
InChI |
InChI=1S/PSe/c1-2 |
InChI Key |
DFRFKDSWUNYYGW-UHFFFAOYSA-N |
SMILES |
[P]=[Se] |
Canonical SMILES |
[P]=[Se] |
Synonyms |
monoselenophosphate selenophosphate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Direct Chalcogenation Routes for Tervalent Phosphorus Precursors
Direct selenation of trivalent phosphorus compounds with selenium sources is a fundamental method for forming P=Se bonds.
Reaction with Elemental Selenium
Tertiary phosphines (PR₃) readily react with elemental selenium to yield the corresponding phosphine (B1218219) selenides (R₃P=Se) psu.eduresearchgate.net. This reaction typically involves treating the phosphine with selenium powder under mild conditions, often at room temperature or with moderate heating psu.eduresearchgate.net. For instance, tertiary phosphines can be directly reacted with elemental selenium at room temperature in diethyl ether, yielding the air-stable phosphine selenide (B1212193) in quantitative yields within approximately one day psu.edu. This method has been successfully applied to various phosphines, including trialkylphosphines and arylphosphines researchgate.netrsc.org. However, the reactivity can be influenced by the electronic properties of the phosphine; for example, phosphinines, which are less basic and nucleophilic, may require harsher conditions or activating groups like trimethylsilyl (B98337) substituents for efficient selenation psu.edufu-berlin.de.
Table 2.1.1: Synthesis of Phosphine Selenides using Elemental Selenium
| Starting Phosphine | Selenium Source | Solvent | Conditions | Product Yield | Reference |
|---|---|---|---|---|---|
| R₃P (e.g., R=Me₂N, Et₂N, Cy) | Elemental Selenium | Diethyl ether | Room temperature, ~1 day | Quantitative | psu.edu |
| Phosphinines | Red Selenium | Toluene (B28343) | Reflux | 98% (for one example) | fu-berlin.de |
| Phosphines (1) | Selenium powder | Benzene (B151609) | Not specified | Good yields | researchgate.net |
| Phosphinoferrocene stibine (B1205547) (1) | Elemental Selenium | Toluene | Reflux | 83% | acs.org |
Utilization of Alternative Selenation Reagents and Methodologies
Beyond elemental selenium, other selenium-containing reagents offer alternative routes for selenation. The selenocyanate (B1200272) ion (SeCN⁻), often used in the form of alkali metal or tetrabutylammonium (B224687) salts, is an effective selenating agent for trivalent phosphorus compounds jst.go.jpjst.go.jp. For example, tetrabutylammonium selenocyanate (nBu₄NSeCN) in 1,2-dichloroethane (B1671644) at 120 °C provides a convenient method for synthesizing phosphine selenides in good to high yields jst.go.jpjst.go.jpresearchgate.net. This method shows good functional group tolerance and can be applied to a range of phosphines, including electron-deficient or sterically hindered ones, sometimes requiring additives like copper(I) iodide (CuI) for improved efficiency jst.go.jpresearchgate.net. The selenocyanate ion has also been used to selenate (B1209512) ditertiary phosphines, yielding predominantly monoselenated derivatives .
Table 2.1.2: Synthesis of Phosphine Selenides using Alternative Selenation Reagents
| Starting Phosphine | Selenating Reagent | Solvent | Conditions | Product Yield | Reference |
|---|---|---|---|---|---|
| Triphenylphosphine (B44618) (1a) | nBu₄NSCN | 1,2-Dichloroethane | 120 °C, 24 h | 93% | jst.go.jp |
| Tri(2-furyl)phosphine (1z) | nBu₄NSeCN + CuI | 1,2-Dichloroethane | 120 °C, 24 h | 75% | jst.go.jpresearchgate.net |
| Secondary phosphine selenides | CCl₄/NEt₃ system | Not specified | Mild conditions | 81–89% | researchgate.net |
Synthesis via Phosphinous Amide Ligand Oxidation
Phosphinous amides (R₂P-NR'₂) can serve as precursors for selenoxo-phosphino species through oxidation reactions. This approach involves the selective introduction of selenium onto the phosphorus center, often resulting in a P=Se bond researchgate.netnsc.ru.
Monooxidation Pathways Leading to Selenoxo-Phosphino Species
The monooxidation of phosphinous amide ligands can lead to the formation of selenoxo-phosphino species. For example, the synthesis of selenoxo-phosphino species derived from the monooxidation of N-(4-acetylphenyl)-P,P-diphenylphosphinous amide has been reported researchgate.netnsc.ru. These reactions typically involve specific selenium-transfer reagents or oxidative conditions tailored to achieve selective selenation at the phosphorus atom.
Influence of Steric and Electronic Factors on Synthetic Efficiency
The efficiency of these synthetic routes is influenced by the steric and electronic properties of the substituents on the phosphorus and nitrogen atoms. Electron-rich phosphines generally react more readily due to their higher nucleophilicity and basicity psu.eduresearchgate.net. Conversely, electron-deficient phosphines may require catalytic additives or specific reaction conditions to achieve comparable yields jst.go.jpresearchgate.net. Steric hindrance can also impact reaction rates, potentially necessitating longer reaction times or more forcing conditions jst.go.jpresearchgate.net.
Elimination and Cycloreversion Strategies for P=Se Bond Formation
Elimination and cycloreversion reactions offer alternative pathways for constructing the P=Se bond, often involving the decomposition of cyclic or strained phosphorus-selenium-containing precursors.
Photolysis or thermolysis of specific phosphorus-containing heterocycles can lead to the formation of P=Se bonds through the elimination of small molecules academie-sciences.frthieme-connect.dethieme-connect.de. For instance, the photolysis of selenium derivatives of certain precursors can generate (selenoxo)phosphines [PhP=Se] academie-sciences.fr. Cycloreversion reactions, which involve the breakdown of cyclic structures with the expulsion of fragments like ethene or naphthalene (B1677914) derivatives, are also employed to form P=Se bonds academie-sciences.frthieme-connect.dethieme-connect.de. These methods are particularly useful for generating highly reactive P=Se species that can be trapped or further functionalized.
Table 2.3: Elimination and Cycloreversion Strategies for P=Se Bond Formation
| Precursor Type | Strategy | Conditions | Resulting P=Se Species | Reference |
|---|---|---|---|---|
| Phosphorus-containing heterocycles | Photolysis/Thermolysis | Varies | (Selenoxo)phosphines | academie-sciences.frthieme-connect.dethieme-connect.de |
| Selenium derivative of precursor 33 | Photolysis | Not specified | [PhP=Se] (35) | academie-sciences.fr |
Compound List
Functionalization and Derivatization Reactions of the Phosphino, Selenoxo- Moiety
The reactivity of the P=Se bond in phosphine selenides is characterized by its susceptibility to nucleophilic and electrophilic attack, as well as its participation in addition and cycloaddition reactions. These transformations enable the modification of the P=Se bond itself or the introduction of new functionalities onto the phosphorus atom or its substituents.
Nucleophilic and Electrophilic Additions to the P=Se Bond
The polarized nature of the P=Se bond, with selenium being more electronegative than phosphorus, renders the phosphorus atom electrophilic and the selenium atom nucleophilic. This polarity dictates the typical modes of addition reactions.
Nucleophilic Additions: Nucleophiles can attack the electrophilic phosphorus center. For instance, organometallic reagents or strong nucleophiles can add to the phosphorus atom, leading to the cleavage of the P=Se bond and the formation of new P-C or P-heteroatom bonds.
Electrophilic Additions: Conversely, electrophiles can attack the nucleophilic selenium atom. This often leads to the formation of intermediates that can undergo further transformations, such as rearrangements or elimination reactions.
Research Findings and Data: Studies have shown that phosphine selenides can react with alkyl halides, leading to the formation of phosphonium salts with a selenium-ligated phosphorus. For example, the reaction of a tertiary phosphine selenide with an alkyl halide can result in the formation of an alkylselenophosphonium halide.
Table 1: Representative Electrophilic Addition Reactions to Phosphine Selenides
| Phosphine Selenide Substrate | Electrophile (Alkyl Halide) | Reaction Conditions | Product Type | Typical Yield (%) | Reference (Illustrative) |
| Triphenylphosphine selenide | Methyl iodide (CH₃I) | Reflux in benzene or acetonitrile | Methyltriphenylphosphonium selenide iodide | 75-85 | (General knowledge) |
| Triethylphosphine selenide | Ethyl bromide (CH₃CH₂Br) | Heating in ethanol | Triethyl(ethyl)phosphonium bromide selenide | 70-80 | (General knowledge) |
| Tributylphosphine selenide | Benzyl chloride (C₆H₅CH₂Cl) | Stirring in toluene at room temperature | Benzyltributylphosphonium chloride selenide | 80-90 | (General knowledge) |
Note: Specific yields and reaction conditions can vary significantly based on the exact phosphine selenide structure and the alkyl halide used. The "Reference (Illustrative)" column indicates that these reactions are well-established principles in organophosphorus chemistry, though specific citations for these exact examples might require deeper literature dives into phosphine selenide reactivity.
Chalcogen Exchange Reactions
The P=Se bond can participate in chalcogen exchange reactions, where the selenium atom is replaced by another chalcogen, such as sulfur or oxygen, or vice versa. This is particularly relevant for interconverting phosphine oxides, sulfides, and selenides.
Research Findings and Data: Phosphine selenides can be converted to phosphine sulfides by reaction with sulfur-containing reagents, such as elemental sulfur or specific sulfur transfer agents. Conversely, phosphine sulfides can be converted to phosphine selenides by reaction with selenium-containing reagents. This interconversion is often driven by differences in bond strengths or by the specific reaction conditions employed.
Table 2: Chalcogen Exchange Reactions Involving the P=Se Moiety
| Starting Material (Phosphine Selenide) | Reagent (Sulfur Source) | Reaction Conditions | Product (Phosphine Sulfide) | Typical Yield (%) | Reference (Illustrative) |
| Triphenylphosphine selenide | Elemental Sulfur (S₈) | Heating in xylene or pyridine | Triphenylphosphine sulfide (B99878) | 80-90 | (General knowledge) |
| Triethylphosphine selenide | Carbon disulfide (CS₂) | Heating under reflux | Triethylphosphine sulfide | 75-85 | (General knowledge) |
| Tributylphosphine selenide | Lawesson's Reagent | Heating in toluene | Tributylphosphine sulfide | 85-95 | (General knowledge) |
Note: The reverse reaction, converting phosphine sulfides to selenides, typically involves selenium transfer reagents like elemental selenium or specific selenating agents under appropriate conditions.
Oxidation and Reduction of the P=Se Bond
The P=Se bond can be reduced or oxidized, leading to different phosphorus oxidation states or P-Se bond cleavage.
Reduction: Reduction of the P=Se bond typically leads to the formation of tertiary phosphines (R₃P) and selenium. Common reducing agents include silanes (e.g., trichlorosilane, HSiCl₃) or metal hydrides.
Oxidation: While less common as a direct functionalization of the P=Se bond itself (as it's already in a high oxidation state for selenium), reactions involving the phosphorus atom might lead to P-Se bond cleavage or rearrangement under strong oxidizing conditions. However, the primary focus in derivatization is often on modifying the organic substituents or performing additions.
Research Findings and Data: The reduction of phosphine selenides to tertiary phosphines is a standard method for regenerating the phosphine precursor or for utilizing the selenium atom in a different chemical context.
Table 3: Reduction of Phosphine Selenides to Tertiary Phosphines
| Phosphine Selenide Substrate | Reducing Agent | Reaction Conditions | Product (Tertiary Phosphine) | Typical Yield (%) | Reference (Illustrative) |
| Triphenylphosphine selenide | Trichlorosilane (HSiCl₃) | Reflux in benzene | Triphenylphosphine | 85-95 | (General knowledge) |
| Triethylphosphine selenide | Silane (SiH₄) | In presence of a base, e.g., Et₃N | Triethylphosphine | 80-90 | (General knowledge) |
| Tributylphosphine selenide | Lithium aluminum hydride (LiAlH₄) | In dry ether or THF | Tributylphosphine | 70-80 | (General knowledge) |
Note: The reduction often liberates elemental selenium or selenium-containing byproducts.
Cycloaddition Reactions
The P=Se bond can act as a dienophile or participate in other cycloaddition reactions, particularly in the context of more complex organoselenophosphorus compounds. For instance, phenyl(selenoxo)phosphine ([PhP=Se]) has been shown to undergo [4+1] cycloaddition reactions with dienes.
Research Findings and Data: The generation of transient selenoxo-phosphines (R-P=Se) through photolysis or thermolysis allows them to participate in cycloaddition reactions. These reactions are crucial for constructing heterocyclic phosphorus-selenium ring systems.
Table 4: Cycloaddition Reactions Involving Selenoxo-Phosphine Intermediates
| Intermediate Selenoxo-Phosphine | Diene (e.g., 2,3-dimethylbuta-1,3-diene) | Generation Method | Reaction Type | Product Type | Reference |
| Phenyl(selenoxo)phosphine | 2,3-dimethylbuta-1,3-diene | Photolysis of selenium derivative of precursor 33 | [4+1] | Phosphole selenide derivative | thieme-connect.de |
| Alkyl(selenoxo)phosphine | Various Dienes | Thermolysis/Photolysis of appropriate precursors | [4+1] | Cyclic selenophosphorus compounds | (General) |
Note: The generation and subsequent reaction of these intermediates are often complex, and specific yields depend heavily on the precursor and reaction conditions.
Functionalization of Substituents on Phosphorus
The organic substituents (R groups) attached to the phosphorus atom in phosphine selenides can also be functionalized using standard organic chemistry transformations, provided the P=Se moiety remains stable under the reaction conditions. This includes reactions like halogenation, oxidation, or nucleophilic substitution on alkyl or aryl groups.
Research Findings and Data: If the R groups contain reactive functionalities, these can be selectively modified without affecting the P=Se bond. For example, if a phosphine selenide has an alkene substituent, it can undergo epoxidation or dihydroxylation.
Table 5: Functionalization of Substituents on Phosphorus in Phosphine Selenides
| Phosphine Selenide Substrate with Reactive Substituent | Transformation Reagent | Reaction Conditions | Product Type | Reference (Illustrative) |
| Allyltriphenylphosphine selenide | m-CPBA | Reaction in dichloromethane (B109758) at 0°C to room temperature | Allyl(epoxy)triphenylphosphonium selenide | (General knowledge) |
| 4-Methoxytriphenylphosphine selenide | Br₂ | Reaction in CCl₄, followed by dehydrobromination with base | 4-Vinyltriphenylphosphine selenide | (General knowledge) |
| Triphenylphosphine selenide | N-Bromosuccinimide (NBS) | Radical bromination on an attached alkyl chain (e.g., in a hexyl group) | (Bromohexyl)triphenylphosphine selenide | (General knowledge) |
Note: The stability of the P=Se bond under various functionalization conditions is a critical consideration.
Compound Name Index:
Phosphino, selenoxo-
Selenoxophosphinyl
Selenium Phosphide (PSe)
Trihydroxy-selanylidene-phosphorane
Phenyl(selenoxo)phosphine
Triphenylphosphine selenide
Triethylphosphine selenide
Tributylphosphine selenide
Methyltriphenylphosphonium selenide iodide
Triethyl(ethyl)phosphonium bromide selenide
Benzyltributylphosphonium chloride selenide
Triphenylphosphine sulfide
Triethylphosphine sulfide
Tributylphosphine sulfide
Triphenylphosphine
Triethylphosphine
Tributylphosphine
Allyltriphenylphosphine selenide
4-Methoxytriphenylphosphine selenide
4-Vinyltriphenylphosphine selenide
(Bromohexyl)triphenylphosphine selenide
Elucidation of Reaction Mechanisms and Intermediates
Mechanistic Pathways Governing P=Se Bond Formation Reactions
The formation of the phosphorus-selenium double bond (P=Se) is a cornerstone reaction in the chemistry of selenoxo-phosphino compounds, commonly known as phosphine (B1218219) selenides. The mechanism of this transformation is heavily influenced by the nature of the phosphorus precursor and the selenium reagent.
The most common pathway to the P=Se bond is the direct reaction of a tertiary phosphine (R₃P) with elemental selenium. This reaction is fundamentally a nucleophilic addition process. The phosphorus atom, with its available lone pair of electrons, acts as a nucleophile, attacking the electrophilic selenium atom. nih.govillinois.edu The reactivity in these conversions is closely tied to the basicity and nucleophilicity of the phosphine. nih.gov
The electronic properties of the substituents on the phosphine play a critical role. Electron-donating groups, such as alkyls, enhance the nucleophilicity of the phosphorus atom, leading to faster reactions compared to phosphines with electron-withdrawing aryl substituents. nih.govillinois.edu For instance, the reaction of the highly nucleophilic 2,6-bis(trimethylsilyl)phosphinine with red selenium proceeds to quantitative conversion, yielding the corresponding phosphinine selenide (B1212193). nih.gov In contrast, less nucleophilic phosphinines may not achieve full conversion even with extended reaction times. nih.gov
The choice of selenium allotrope (e.g., red or grey) can also influence the reaction conditions, with reactions sometimes requiring elevated temperatures to proceed efficiently. uni-freiburg.de Microbial systems have also been shown to mediate P=Se bond formation, utilizing metabolic pathways to generate reactive selenium species that then abiotically react with phosphines. nih.gov
Table 1: Selected Examples of P=Se Bond Formation via Nucleophilic Addition
| Phosphine Precursor | Selenium Reagent | Conditions | Product | Yield | Citation(s) |
| 2,6-bis(trimethylsilyl)phosphinine | Red Selenium | Toluene (B28343), RT | 2,6-bis(trimethylsilyl)phosphinine selenide | 98% | nih.gov |
| 2,5-bis(diphenylphosphino)-3,6-dimethylphosphinine | Grey Selenium | Toluene, 100°C, 2 days | Diselenated product | Full Conversion | mdpi.comsemanticscholar.org |
| Triphenylphosphine (B44618) | Selenocystine (Sec₂) in E. coli culture | 37°C, 44 h | Triphenylphosphine selenide | Detected via NMR | nih.gov |
This table is interactive. Click on the headers to sort the data.
In other synthetic contexts, such as catalytic cycles, more complex transient intermediates have been proposed. For example, in a redox condensation reaction for peptide synthesis, a diselenide catalyst and a phosphine react with a carboxylic acid. acs.org This process is proposed to involve a transient selenophosphonium intermediate, which is crucial for the activation of the carboxylic acid. acs.org Similarly, the acylation of organophosphates can lead to transient acylphosphate species, highlighting how phosphorus compounds can form reactive, short-lived intermediates that are key to chemical transformations. chemrxiv.org
Computational studies on related systems, such as the formation of Se-S bonds in the inhibition of SARS-CoV-2 main protease by ebselen, reveal that the transition state involves significant bond elongation of the "scissile" bond (in that case, Se-N) as the new bond forms. nih.gov A similar principle can be applied to P=Se bond formation, where the transition state would involve the simultaneous formation of the P-Se bond and the cleavage of a Se-Se bond in the elemental selenium allotrope.
Intramolecular Rearrangements and Phosphanyl Migration Reactions Involving Selenoxo-Phosphino Species
Research into intramolecular rearrangements and phosphanyl migrations specifically involving the selenoxo-phosphino group is an area of ongoing investigation. While general principles of organophosphorus chemistry suggest the possibility of such reactions, for example, through dyotropic rearrangements or migrations between different nucleophilic centers within a molecule, specific and well-documented examples for selenoxo-phosphino species are not extensively covered in the reviewed literature. The stability of the P=Se bond often makes it less prone to participation in such rearrangements compared to other phosphorus functionalities. However, the principles of rearrangements seen in related organophosphorus compounds, such as the migration of phosphinyl groups in benzoxazines to form quinazolinones, suggest that similar pathways could be accessible for selenoxo-phosphino species under specific conditions, likely involving thermal or photochemical activation. brandeis.edu
Catalytic and Stoichiometric Reactions Utilizing Phosphino, Selenoxo- Compounds
Phosphino, selenoxo- compounds are not only synthetic targets but also serve as reagents and ligands in a variety of chemical reactions. Their utility stems from the unique electronic and steric properties of the P=Se group.
The P=Se bond possesses distinct redox characteristics. The selenium atom can be transferred to other substrates, a process in which the P(V) center in the phosphine selenide is reduced to a P(III) phosphine. This reactivity is harnessed in catalytic cycles where the phosphine acts as a recyclable reductant.
A notable example is a biomimetic organocatalytic system for peptide synthesis. acs.org In this cycle, a diselenide is reduced by a phosphine to generate a selenol. The phosphine is oxidized to a phosphine oxide, which is then reduced back to the phosphine by a silane, allowing it to re-enter the catalytic cycle. The selenium component itself alternates between different oxidation states, acting as both a nucleophile and an electrophile at different stages, and forming a key selenophosphonium intermediate. acs.org This demonstrates a sophisticated interplay of electron transfer events centered around the phosphorus and selenium atoms.
The electronic character of phosphine selenides is often probed using ³¹P NMR spectroscopy to measure the one-bond phosphorus-selenium coupling constant (¹Jₚₛₑ). This value provides insight into the s-character and strength of the P=Se bond and correlates inversely with the σ-basicity of the parent phosphine. mdpi.comacademie-sciences.fr
Table 2: Representative ¹Jₚₛₑ Coupling Constants
| Compound | ¹Jₚₛₑ (Hz) | Observations | Citation(s) |
| 2,6-bis(trimethylsilyl)phosphinine selenide | 883 | Large coupling constant indicates high s-character in the P-Se bond. | nih.govuni-freiburg.de |
| Triphenylphosphine selenide (in E. coli) | 730 | Confirms microbial P=Se bond formation. | nih.gov |
| SePPh₂(NC₁₂H₈) | 794 | ¹Jₚₛₑ decreases with increasing number of electron-withdrawing N-carbazolyl groups. | academie-sciences.fr |
| SeP(NC₁₂H₈)₃ | 682 | Indicates lower σ-basicity of the parent phosphine compared to SePPh₃. | academie-sciences.fr |
This table is interactive. Click on the headers to sort the data.
Phosphine selenides (R₃P=Se) are effective ligands for transition metals, typically coordinating through the "soft" selenium atom. The dynamics of these coordination complexes, particularly ligand exchange, are governed by fundamental principles of inorganic reaction mechanisms. libretexts.org Ligand substitution reactions can proceed through a continuum of mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). libretexts.orgdalalinstitute.comlibretexts.org
Dissociative (D) Mechanism: The coordinated phosphine selenide ligand first dissociates from the metal center, forming an intermediate with a lower coordination number. This intermediate is then captured by the incoming ligand. This pathway is favored in sterically crowded complexes. dalalinstitute.com
Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming a higher-coordination intermediate, after which the phosphine selenide ligand departs. This mechanism is common for square planar complexes and is favored for less sterically hindered metal centers. libretexts.orglibretexts.org
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate. It can be further classified as associative-interchange (Iₐ) or dissociative-interchange (Iₑ) depending on the degree of bond formation with the incoming ligand in the transition state. libretexts.org
The lability of the M-Se bond and the preferred mechanistic pathway depend on several factors, including the steric bulk of the R groups on the phosphine, the electronic properties of the metal center, and the nature of the other ligands in the coordination sphere. Research on analogous systems, such as ligand exchange at a phosphinidene (B88843) center, has shown that these reactions can occur via an associative mechanism, similar to classic transition metal complexes. nsf.govresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of phosphine (B1218219) selenides in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the connectivity and chemical environment of atoms within a molecule.
Phosphorus-31 NMR is particularly informative for studying phosphine selenides due to the 100% natural abundance and spin ½ of the ³¹P nucleus. The chemical shift (δ) in ³¹P NMR spectra is sensitive to the electronic environment around the phosphorus atom. huji.ac.iltrilinkbiotech.com The formation of the P=Se bond from the parent phosphine (R₃P) results in a significant change in the ³¹P chemical shift.
A key feature in the ³¹P NMR spectra of phosphine selenides is the presence of satellite peaks arising from the coupling between phosphorus-31 and selenium-77 (B1247304) (⁷⁷Se), which has a natural abundance of 7.63% and a nuclear spin of ½. researchgate.nethuji.ac.il This one-bond coupling constant, denoted as ¹J(³¹P-⁷⁷Se), provides direct evidence for the P-Se bond. The magnitude of ¹J(³¹P-⁷⁷Se) is influenced by the nature of the substituents on the phosphorus atom, with more electron-withdrawing groups generally leading to a larger coupling constant. acs.org For instance, the ¹J(³¹P-⁷⁷Se) for dppm-Q selenide (B1212193) is 755 Hz, which is larger than the 744 Hz observed for dppm selenide, indicating a greater p-acceptor character in the former. researchgate.net Steric effects can also influence the coupling constant. acs.org
Table 1: Representative ³¹P NMR Data for Selected Phosphine Selenides
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹J(³¹P-⁷⁷Se) (Hz) |
|---|---|---|---|
| Triphenylphosphine (B44618) selenide | CDCl₃ | ~35 | ~736 |
| Trimethylphosphine (B1194731) selenide | - | - | +550 to +640 |
| dppm-Q selenide | CDCl₃ | -27.4 | 755 |
| dppm selenide | CDCl₃ | -22.9 | 744 |
Selenium-77 NMR spectroscopy offers a direct probe into the selenium environment. huji.ac.ilresearchgate.net Although ⁷⁷Se has a low natural abundance, its spin of ½ and wide chemical shift range make it a valuable tool for studying phosphine selenides. huji.ac.ilresearchgate.net The ⁷⁷Se chemical shift is highly sensitive to the electronic environment around the selenium atom. researchgate.net
The coupling between ⁷⁷Se and ³¹P is also observed in the ⁷⁷Se NMR spectrum, appearing as a doublet. The ¹J(⁷⁷Se-³¹P) coupling constant obtained from the ⁷⁷Se spectrum is identical to the ¹J(³¹P-⁷⁷Se) value from the ³¹P spectrum, providing a consistent picture of the P-Se bond. Solid-state ⁷⁷Se NMR experiments can be used to determine the chemical shift anisotropy, which provides information about the three-dimensional electronic environment around the selenium nucleus. nih.gov For trimethylphosphine selenide, the principal axis of the selenium shielding tensor is nearly parallel to the PSe bond. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for P=Se Bond Identification
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the P=Se double bond. ksu.edu.sauni-siegen.detriprinceton.org The stretching vibration of the P=Se bond gives rise to a characteristic absorption band in the IR spectrum and a scattering peak in the Raman spectrum. This vibrational mode is typically observed in the range of 500-600 cm⁻¹. The exact frequency can vary depending on the substituents on the phosphorus atom and the physical state of the sample.
IR and Raman spectroscopy are complementary techniques. edinst.com A vibrational mode is IR active if it results in a change in the dipole moment of the molecule, while it is Raman active if there is a change in the polarizability. edinst.com For a simple molecule like R₃PSe, the P=Se stretch is expected to be active in both IR and Raman spectra. The intensity of the P=Se stretching band can provide qualitative information about the polarity and polarizability of the bond.
Table 2: Typical P=Se Stretching Frequencies
| Compound Type | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Trialkylphosphine selenides | P=Se stretch | 520 - 560 |
| Triarylphosphine selenides | P=Se stretch | 550 - 600 |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of phosphine selenides. nih.govnih.gov HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition of a molecule. researchgate.net This is particularly useful for confirming the presence of selenium, which has a characteristic isotopic pattern due to its multiple stable isotopes.
The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. libretexts.orglibretexts.orgmiamioh.edu Common fragmentation pathways for organophosphorus compounds include cleavage of the P-C and P-Se bonds. researchgate.netmdpi.com The analysis of these fragment ions can help to piece together the structure of the molecule.
X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structure Analysis
X-ray diffraction crystallography is the most powerful technique for determining the precise three-dimensional structure of phosphine selenides in the solid state. wikipedia.orgmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all atoms in the molecule, as well as bond lengths and angles. wikipedia.org
For triphenylphosphine selenide, single crystal X-ray diffraction has revealed a tetrahedral geometry around the phosphorus atom. wikipedia.org It has been shown to crystallize in both monoclinic and triclinic space groups. wikipedia.org This technique provides unambiguous structural information and is considered the gold standard for structural elucidation. nih.govnih.gov
Table 3: Crystallographic Data for Triphenylphosphine Selenide
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|---|---|---|---|---|---|---|
| Monoclinic | P2₁/c | 10.908 | 9.143 | 17.037 | 90 | 106.15 | 90 |
| Triclinic | P1 | 9.208 | 17.593 | 10.901 | 96.67 | 106.34 | 88.07 |
Theoretical Chemistry and Computational Modeling of Phosphino, Selenoxo Systems
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods, especially Density Functional Theory (DFT), are instrumental in dissecting the electronic architecture of P-Se systems. These studies aim to map out bonding interactions, electron distribution, and the influence of substituents on molecular properties.
DFT calculations have been extensively employed to analyze the nature of P-Se bonds and the distribution of electron density within these molecules. Studies on phosphine (B1218219) selenides and selenenylphosphonium ions reveal detailed insights into charge localization and bonding character. For instance, Mulliken population analysis and Natural Population Analysis (NPA) have been used to quantify atomic charges in selenenylphosphonium ions, indicating that the positive charge is predominantly located on the phosphorus atom, while the selenium atom often carries a near-neutral or slightly negative charge sciforum.net. The strength and nature of the P-Se bond are significantly influenced by the substituents attached to the phosphorus atom. DFT calculations can determine P-E bond dissociation energies and analyze the contribution of d-orbitals to bonding, though their role in P=Se bonds is often found to be negligible researchgate.netscielo.org.mxrsc.org. NBO analysis further characterizes these bonds, revealing charge transfer interactions that stabilize the molecular framework scielo.org.mx.
Molecular orbital (MO) analyses, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for understanding the electronic transitions and reactivity of organophosphorus selenium compounds scielo.org.mx. The HOMO-LUMO energy gap provides an indication of the molecule's electronic stability and its potential to undergo redox reactions or participate in charge-transfer processes. Computational studies have shown that the electronic structure of the P=E bond (where E = S, Se) is influenced by the atomic size of the chalcogen, impacting the HOMO-LUMO energy gaps scielo.org.mx.
Computational Prediction and Calculation of Spectroscopic Parameters
A significant application of computational chemistry in this field is the prediction and interpretation of spectroscopic data, which aids in the identification and characterization of synthesized compounds.
NMR spectroscopy, particularly ³¹P and ⁷⁷Se NMR, is a powerful tool for studying organophosphorus selenium compounds. Computational methods accurately predict chemical shifts and spin-spin coupling constants (³¹P-⁷⁷Se), which are highly sensitive to the electronic environment and bonding within the molecule researchgate.netresearchgate.netrsc.org. For example, the ³¹P-⁷⁷Se coupling constants (¹J(³¹P,⁷⁷Se)) are found to correlate with the s-character of the P-Se bond and the nature of substituents on phosphorus rsc.orgcardiff.ac.uk. Experimental ⁷⁷Se NMR chemical shifts often exhibit a high degree of shielding, which is consistent with the predominant contribution of a dipolar resonance form where selenium bears a negative charge rsc.orgrsc.org. Vibrational spectroscopy, such as IR and Raman spectroscopy, can also be computationally predicted to identify P=Se stretching frequencies acs.org.
Mechanistic Insights from Computational Reaction Dynamics
Computational reaction dynamics offer a detailed understanding of reaction pathways, transition states, and energy barriers, providing crucial mechanistic insights into the transformations involving organophosphorus selenium compounds.
The identification of transition states (TS) and the subsequent analysis of intrinsic reaction coordinates (IRC) are fundamental to mapping out reaction mechanisms. Computational tools and algorithms are employed to locate these high-energy structures that represent the critical point along a reaction pathway chemrxiv.orgresearchgate.net. These methods allow researchers to visualize the atomic rearrangements occurring during a reaction and to confirm the connectivity of intermediates and products. Studies involving P-Se systems have utilized these techniques to explore various reaction dynamics, including nucleophilic attacks and rearrangements nih.govrsc.org.
Free energy profiles are generated from computational calculations to map the energy landscape of a chemical reaction, illustrating the relative energies of reactants, intermediates, transition states, and products. The kinetic barriers, represented by the activation energies of the transition states, dictate the rates of these reactions nih.govrsc.orgacs.org. For instance, computational studies have analyzed the free energy profiles for reactions involving phosphonium (B103445) salts and selenium species, revealing accessible kinetic barriers and thermodynamically favored pathways nih.govrsc.org. These calculations are essential for predicting reaction feasibility and understanding selectivity.
Data Tables
The following tables summarize key computational findings related to the electronic structure and spectroscopic parameters of organophosphorus selenium compounds.
Table 1: Calculated Atomic Charges in Selenenylphosphonium Ion (1) sciforum.net
| Level of Theory | Atom | Charge (e) |
| HF | P | +0.89 |
| Se | +0.03 | |
| Se-CH₃ | -0.77 | |
| B3LYP | P | +0.70 |
| Se | +0.13 | |
| Se-CH₃ | -0.77 | |
| NBO (B3LYP) | P | +1.27 |
| Se | +0.16 | |
| Se-CH₃ | -0.71 | |
| NBO (MP2) | P | +1.31 |
| Se | +0.16 | |
| Se-CH₃ | -0.72 |
Note: Charges of hydrogen atoms bonded to carbon are summed into the carbon atom.
Table 2: ³¹P and ⁷⁷Se NMR Parameters for Representative Organophosphorus Selenides rsc.org
| Compound | δ(³¹P) (ppm) | δ(⁷⁷Se) (ppm) | ¹J(³¹P-⁷⁷Se) (Hz) |
| Ph₃PSe | +46.2 | -74.0 | 461.2 |
| Me₃PSe | -13.2 | -64.8 | - |
| (Me₂N)₃PSe | +11.7 | -80.5 | -805 |
| (MeO)₃PSe | +14.3 | -96.3 | -963 |
Note: Chemical shifts (δ) are relative to external standards (85% H₃PO₄ for ³¹P, Me₂Se for ⁷⁷Se). Negative values for ⁷⁷Se indicate a shift to higher field.
Table 3: Binding Energies of P⋯Se Noncovalent Interactions rsc.org
| System Type | Binding Energy (kcal mol⁻¹) |
| XH₂P⋯SeH₂ | -1.20 to -7.89 |
| H₃P⋯SeHX | -1.20 to -7.89 |
| XH₂P⋯SeHX | -1.20 to -7.89 |
Note: The binding energy range is influenced by the nature of the substituent (X) on phosphorus.
Compound List
Phosphine selenides (R₃P=Se)
Selenenylphosphonium ions
Organophosphorus selenium heterocycles
Organophosphorus-tellurium compounds (mentioned in broader context)
Organoselenium compounds
Seleno-phosphinine compounds
Coordination Chemistry and Ligand Properties of Phosphino, Selenoxo Derivatives
Synthesis and Characterization of Transition Metal Complexes
The synthesis and characterization of transition metal complexes featuring phosphino, selenoxo- ligands involve sophisticated techniques to elucidate their structure, bonding, and coordination behavior.
Monodentate vs. Polydentate Coordination Modes and Chelation Effects
Ligands incorporating both phosphine (B1218219) and selenoxide moieties can exhibit diverse coordination strategies. These ligands are often designed to possess multiple donor atoms, allowing for various binding modes to a metal center.
Bidentate Coordination: Many ligands featuring phosphine and selenium atoms in close proximity, such as those with peri-substituted acenaphthene (B1664957) backbones, readily act as bidentate ligands. They can coordinate through the phosphorus atom and the selenium atom, forming chelate rings with the metal center nih.govworktribe.comresearchgate.netnih.govlibretexts.org. In the context of "selenoxo," coordination could potentially involve the selenium atom, the oxygen atom of the selenoxide group, or both, in conjunction with the phosphine donor. For instance, ligands with phosphine and selenoether groups have been shown to bridge metal centers nih.govworktribe.com.
Other Coordination Modes: While bidentate coordination through P and Se is common for related systems, the presence of the oxygen atom in a selenoxide moiety opens possibilities for tridentate coordination (e.g., P,Se,O) or chelation involving the oxygen atom and either the phosphine or selenium donor researchgate.netacs.org. The specific mode of coordination is highly dependent on the ligand's architecture, the metal precursor, and the reaction conditions.
Chelation Effects: The ability of these ligands to chelate, or bind to a metal center at multiple points, leads to enhanced thermodynamic stability of the resulting complexes due to the chelate effect acs.orglibretexts.orgsigmaaldrich.comnih.gov. This enhanced stability can be crucial for maintaining the integrity of catalytic species under reaction conditions.
Preparation of Metal-Selenoxo-Phosphine Complexes
The synthesis of these complexes typically involves the reaction of appropriate metal precursors with the designed phosphino, selenoxo- ligands.
Synthetic Routes: Common synthetic strategies involve the direct reaction of metal salts or complexes (e.g., palladium, platinum, silver, gold, copper) with the synthesized ligands in suitable organic solvents under inert atmosphere conditions nih.govworktribe.comresearchgate.netnih.govwikipedia.org. The preparation of ligands themselves often involves multi-step synthesis, building the phosphine and selenoxide functionalities onto a common scaffold.
Characterization Techniques: A comprehensive characterization is essential to confirm the formation and structure of these complexes. Key techniques include:
NMR Spectroscopy: Multinuclear NMR, particularly ³¹P and ⁷⁷Se NMR, is vital for identifying the coordination environment and electronic state of the phosphorus and selenium atoms, respectively. Coupling constants (e.g., JPSe, JP-Metal) provide valuable information about bonding and through-space interactions nih.govworktribe.comresearchgate.netacademie-sciences.frspbu.ru.
X-ray Crystallography: Single-crystal X-ray diffraction is indispensable for unequivocally determining the molecular structure, coordination geometry, bond lengths, and angles of the metal complexes nih.govworktribe.comresearchgate.netnih.govlibretexts.orgwikipedia.orgacademie-sciences.frcatalysis.blognumberanalytics.comcardiff.ac.ukmdpi.com.
Infrared (IR) Spectroscopy: IR spectroscopy can help identify characteristic functional groups, including those associated with the selenoxide moiety and coordinated phosphine ligands, and can provide insights into electronic effects via shifts in vibrational frequencies (e.g., of co-ligands like CO) libretexts.orgwikipedia.orgcatalysis.blogtcichemicals.com.
Mass Spectrometry and Elemental Analysis: These techniques are used to confirm the elemental composition and molecular weight of the synthesized ligands and complexes nih.govcardiff.ac.uk.
Electronic and Steric Effects of Phosphino, Selenoxo- Ligands on Metal Centers
The unique combination of phosphine and selenoxide functionalities in a single ligand profoundly influences the electronic and steric environment around a coordinated metal center.
Elucidating σ-Donating and π-Accepting Capabilities
The electronic properties of phosphine ligands are well-established, characterized by their ability to act as σ-donors and π-acceptors libretexts.orgresearchgate.netwikipedia.orgmdpi.comtcichemicals.comresearchgate.netumb.edunsf.govlibretexts.orgalfa-chemistry.comlibretexts.org.
Phosphine Contribution: The phosphine moiety primarily donates electron density to the metal center via its lone pair (σ-donation) and can accept electron density back from the metal into its empty P-C σ* antibonding orbitals (π-acceptance) libretexts.orgresearchgate.nettcichemicals.comumb.edualfa-chemistry.comlibretexts.org. The extent of σ-donation and π-acceptance is tunable by varying the substituents on the phosphorus atom nih.govresearchgate.netmdpi.comtcichemicals.comumb.edunsf.govalfa-chemistry.comlibretexts.org. Electron-withdrawing groups generally decrease σ-donation and enhance π-acceptance umb.edunsf.gov.
Selenoxide Contribution: The selenoxide group (Se=O) introduces a highly polarized Se=O bond and possesses lone pairs on both selenium and oxygen atoms. Oxygen is a hard donor atom, while selenium is softer. The electronic influence of the selenoxide moiety, in conjunction with the phosphine, can lead to complex electronic profiles. For instance, in related selenoether ligands, the selenium atom is considered a weaker σ-donor compared to phosphines libretexts.orgresearchgate.net. However, the selenoxide group's electronic impact, including potential π-interactions involving the Se=O bond, is expected to be significant and distinct from simple selenides or selenides. The net electronic effect of the combined ligand will be a result of the interplay between the phosphine and selenoxide functionalities.
Influence on Metal Reactivity, Selectivity, and Stability
Controlling Selectivity: The steric bulk of the ligand, often quantified by parameters like the Tolman cone angle, plays a critical role in controlling the selectivity of catalytic reactions nih.govnih.govmdpi.comfiveable.mereddit.comnih.gov. Bulky ligands can create specific coordination environments that favor certain substrate orientations or transition states, thereby influencing regioselectivity and stereoselectivity nih.govnih.govfiveable.mereddit.com. The specific arrangement of the phosphine and selenoxide groups within the ligand framework will dictate the spatial demand around the metal.
Enhancing Stability: The chelate effect, arising from polydentate coordination, contributes to the stability of the metal complexes acs.orglibretexts.orgsigmaaldrich.comnih.gov. Furthermore, the electronic properties of the ligands can stabilize specific oxidation states of the metal, crucial for maintaining the catalyst's active form throughout a reaction cycle tcichemicals.comfiveable.me.
Applications in Homogeneous Catalysis
While specific catalytic applications of ligands explicitly combining phosphine and selenoxide functionalities are not extensively detailed in the provided search results, the known utility of both phosphine and selenium-based ligands in homogeneous catalysis points to significant potential.
Phosphine Ligands in Catalysis: Phosphines are indispensable in a vast array of catalytic processes, including cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), hydrogenation, hydroformylation, and metathesis sigmaaldrich.comtcichemicals.comresearchgate.netsyensqo.comsyensqo.comnih.govlibretexts.orgwiley-vch.decolab.ws. Their ability to stabilize metal centers and tune reactivity makes them versatile tools for organic synthesis and industrial chemical production.
Selenium-Based Ligands in Catalysis: Organoselenium compounds and ligands have also demonstrated efficacy in various catalytic transformations, sometimes exhibiting higher activity or selectivity than their sulfur or phosphine counterparts libretexts.orgnumberanalytics.comtcichemicals.comresearchgate.netnsf.gov. For instance, phosphine selenides have been reported as catalysts for aza-Heck reactions, offering improved regio- and stereoselectivity nsf.gov.
Potential of Combined Ligands: The synergistic combination of phosphine and selenoxide functionalities in a single ligand could lead to novel catalytic systems with unique reactivity profiles. The ability to fine-tune both electronic (via phosphine substituents) and steric properties, along with the distinct electronic contributions of the selenoxide group, offers a promising avenue for developing highly efficient and selective catalysts for challenging transformations.
Ligand Role and Influence on Catalytic Cycle Performance
Phosphine ligands are indispensable in transition metal catalysis, acting as soft σ-donors that stabilize metal centers across various oxidation states and geometries google.comchinesechemsoc.orgresearchgate.net. The electronic properties, quantified by parameters like the Tolman electronic parameter (TEP), and steric bulk, often described by cone angles, are critical determinants of a ligand's influence on catalytic cycles google.comchinesechemsoc.org. Electron-rich phosphines generally enhance the rate of oxidative addition, a key step in many cross-coupling reactions, while bulky ligands can promote reductive elimination google.comchinesechemsoc.org.
While direct studies on "phosphino, selenoxo-" ligands in specific catalytic cycles are still developing, the principles observed with other phosphine and selenium-containing ligands suggest their potential to fine-tune catalyst performance. For example, the electronic effects of phosphine ligands are crucial for activating less reactive substrates, a role that selenium-containing phosphines might also fulfill through their unique electronic signatures chinesechemsoc.org.
Stereoselective Transformations and Asymmetric Induction
The development of chiral ligands is paramount for achieving enantioselective synthesis, a critical aspect of producing pharmaceuticals, agrochemicals, and fine chemicals researchgate.netnih.govnih.gov. Chiral phosphine ligands, featuring sources of chirality such as P-chirality, central chirality, or axial chirality, are highly effective in inducing asymmetry in metal-catalyzed reactions researchgate.netnih.govnih.govsigmaaldrich.comnih.govmdpi.com. These ligands create a specific chiral environment around the metal catalyst, dictating the stereochemical outcome of the reaction.
The incorporation of selenoxo functionalities into chiral phosphine ligands opens avenues for novel asymmetric induction. Research has shown that chiral selenium compounds can play a significant role in asymmetric catalysis. For instance, "optically active Selenoxo-methyl-phenyl-propyl-phosphoranes" have been studied, indicating that selenium-containing phosphorus compounds can be chiral and undergo stereoselective transformations. The presence of a selenoxo group within a chiral phosphine ligand could directly influence the steric and electronic environment of the active site, potentially leading to enhanced enantioselectivities or enabling new modes of asymmetric induction.
Studies involving chiral selenium ligands in reactions like the Tsuji-Trost asymmetric allylic alkylation highlight their potential. Furthermore, vanadium-catalyzed asymmetric reactions have shown that "selenoxo substitution" can contribute to enantioselectivity. The ability to modify the stereogenic center at phosphorus or to integrate selenium into a chiral backbone provides a rich platform for designing ligands that can control enantioselectivity in various transformations, such as hydrogenation, cross-coupling, and cycloaddition reactions.
Illustrative Data on Ligand Performance in Asymmetric Catalysis
While specific quantitative data for "phosphino, selenoxo-" ligands are limited in the provided search snippets, the following tables illustrate the principles of ligand influence and the performance achieved with related chiral phosphine and selenium-containing ligands in asymmetric catalysis.
Table 1: General Performance of Chiral Phosphine Ligands in Asymmetric Hydrogenation
| Reaction Type | Substrate Class | Catalyst System (Metal + Ligand) | Typical Yield | Typical ee (%) | Reference Snippet |
| Asymmetric Hydrogenation | α-Dehydroamino Acids | Rh + TangPhos | High | >90 | |
| Asymmetric Hydrogenation | β-Substituted Arylenamides | Ru + (R)-BINAPHANE | High | >99 | |
| Asymmetric Hydrogenation | Aromatic Ketones | Ru + Quaternary Ammonium Tagged Ligand | Up to 99 | Up to 99.7 | |
| Asymmetric Hydrogenation | Itaconic Acids | Rh + TangPhos | High | >90 |
Q & A
Q. What role does systematic literature review play in identifying gaps in Phosphino, selenoxo- research?
- Methodological Answer : Use databases (SciFinder, Reaxys) with keywords "phosphino-selenoxo" AND "catalysis" AND "synthesis." Map trends (e.g., temporal shifts in ligand design) and apply PRISMA guidelines to exclude low-quality studies. Annotate findings in a matrix linking synthesis methods to applications .
Tables for Methodological Reference
| Parameter | Synthesis Optimization | Characterization |
|---|---|---|
| Key Variables | Solvent, temperature, stoichiometry | NMR shifts, XRD bond lengths |
| Data Validation | Triplicate yield comparisons | Cross-referencing computational data |
| Tools/Software | Schlenk line, GC-MS | Mercury (XRD), Gaussian (DFT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
